1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride
Overview
Description
1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring attached to an ethyl group, which is further connected to a piperazine ring. The trihydrochloride form indicates the presence of three hydrochloric acid molecules, enhancing its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-4-carboxaldehyde and ethylamine as the primary starting materials.
Reaction Steps: The process involves the formation of an imine intermediate through the reaction of pyridine-4-carboxaldehyde with ethylamine. This intermediate is then reduced to form the corresponding amine, which is further reacted with piperazine to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors under controlled conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a more reduced form, such as piperidine.
Substitution: Substitution reactions at the pyridine or piperazine rings are common, where different functional groups can be introduced to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-4-carboxylic acid.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridines and piperazines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The pyridine ring can bind to specific sites on these targets, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
1-(1-Pyridin-3-yl-ethyl)-piperazine: Similar structure but with a different position of the pyridine nitrogen.
1-(1-Pyridin-2-yl-ethyl)-piperazine: Another positional isomer with distinct biological activity.
1-(1-Pyridin-4-yl-ethyl)-piperidine: A related compound with a piperidine ring instead of piperazine.
These compounds share the pyridine-ethyl motif but differ in their ring structures and substituent positions, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(1-pyridin-4-ylethyl)piperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14;;;/h2-5,10,13H,6-9H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUTRVMJLTMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCNCC2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660040 | |
Record name | 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521914-40-9 | |
Record name | 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 521914-40-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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